molecular formula C5H10O3 B147526 1,1-Dimethoxyacetone CAS No. 6342-56-9

1,1-Dimethoxyacetone

Cat. No.: B147526
CAS No.: 6342-56-9
M. Wt: 118.13 g/mol
InChI Key: ULVSHNOGEVXRDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dimethoxyacetone, also known as pyruvic aldehyde dimethyl acetal, is an organic compound with the molecular formula C5H10O3. It is a clear, colorless to yellow liquid with a molecular weight of 118.13 g/mol. This compound is commonly used as an intermediate in organic synthesis and has various applications in the pharmaceutical and chemical industries .

Mechanism of Action

Target of Action

It’s known to be involved in various chemical reactions, such as ti-mediated aldol addition .

Mode of Action

The mode of action of 1,1-Dimethoxyacetone involves its interaction with other compounds in chemical reactions. For instance, in a Ti-mediated aldol addition, this compound interacts with 1-(4-bromophenyl)ethan-1-one to produce an aldol adduct .

Result of Action

The result of this compound’s action can be seen in the products of the chemical reactions it participates in. For example, in the Ti-mediated aldol addition, the interaction of this compound with 1-(4-bromophenyl)ethan-1-one results in the formation of an aldol adduct .

Biochemical Analysis

Preparation Methods

1,1-Dimethoxyacetone can be synthesized through several methods. One common synthetic route involves the reaction of pyruvic aldehyde with methanol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the methanol acting as both the solvent and reactant. The reaction can be represented as follows:

CH3COCHO+2CH3OHCH3COCH(OCH3)2+H2O\text{CH}_3\text{COCHO} + 2\text{CH}_3\text{OH} \rightarrow \text{CH}_3\text{COCH(OCH}_3\text{)}_2 + \text{H}_2\text{O} CH3​COCHO+2CH3​OH→CH3​COCH(OCH3​)2​+H2​O

In industrial settings, the production of this compound often involves the continuous flow of reactants through a reactor containing the acid catalyst. The reaction mixture is then distilled to separate the desired product from by-products and unreacted starting materials .

Chemical Reactions Analysis

1,1-Dimethoxyacetone undergoes various chemical reactions, including:

Scientific Research Applications

1,1-Dimethoxyacetone has several applications in scientific research and industry:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs, including antineoplastic, anticardiovascular, and antiulcer medications.

    Biological Studies: This compound is utilized in studies related to enzyme activity and protein glycation, particularly in the context of yeast and other microorganisms.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including esters, ethers, and amides.

    Industrial Applications: This compound is used in the production of fungicides, antibiotics, and organic solvents

Comparison with Similar Compounds

1,1-Dimethoxyacetone is similar to other acetal compounds, such as:

    Acetaldehyde dimethyl acetal: Used as a protecting group for aldehydes.

    Acetone dimethyl acetal: Used in organic synthesis as a solvent and reagent.

    Methylglyoxal dimethyl acetal: Similar in structure and used in similar applications.

What sets this compound apart is its specific use in the synthesis of pyruvic aldehyde derivatives and its role as an intermediate in the production of various pharmaceuticals .

Properties

IUPAC Name

1,1-dimethoxypropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-4(6)5(7-2)8-3/h5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULVSHNOGEVXRDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6064244
Record name 2-Propanone, 1,1-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6064244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear dark yellow liquid; [Sigma-Aldrich MSDS]
Record name Methylglyoxal dimethyl acetal
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21157
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

8.48 [mmHg]
Record name Methylglyoxal dimethyl acetal
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21157
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

6342-56-9
Record name Pyruvic aldehyde dimethyl acetal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6342-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylglyoxal dimethyl acetal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006342569
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Dimethoxyacetone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50127
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propanone, 1,1-dimethoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propanone, 1,1-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6064244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-dimethoxyacetone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.123
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,1-Dimethoxyacetone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3772KY264D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1-Dimethoxyacetone
Reactant of Route 2
Reactant of Route 2
1,1-Dimethoxyacetone
Reactant of Route 3
Reactant of Route 3
1,1-Dimethoxyacetone
Reactant of Route 4
Reactant of Route 4
1,1-Dimethoxyacetone
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1,1-Dimethoxyacetone
Reactant of Route 6
Reactant of Route 6
1,1-Dimethoxyacetone
Customer
Q & A

    A: Research indicates that the chemoselectivity of the reaction between 1,1-dimethoxypropan-2-one and allylsilanes is significantly influenced by the type of Lewis acid catalyst used. [] This means that researchers can control whether the reaction occurs preferentially at the acetal moiety or another site within the molecule by selecting the appropriate Lewis acid. This control is crucial for achieving desired product outcomes in synthetic chemistry.

      A: Yes, 1,1-dimethoxypropan-2-one plays a key role in the total synthesis of (3S,5R,6R)-paracentrone, a naturally occurring C31-methyl ketone apocarotenoid. [] Its use in this multi-step synthesis highlights its versatility as a building block in organic chemistry.

        A: 1,1-Dimethoxypropan-2-one can be reacted with cyanoacetic acid in a one-pot domino-Knoevenagel reaction to synthesize the novel compound, racemic 3-cyano-5-methoxy-4-methyl-5H-furan-2-one. [] This domino reaction demonstrates the potential of 1,1-dimethoxypropan-2-one in efficiently constructing complex molecules.

          A: Researchers have employed 1,1-dimethoxypropan-2-one in the synthesis of 2-aminoimidazol-4-carbaldehyde derivatives. [] These derivatives are valuable intermediates in the production of various 2-aminoimidazole alkaloids, some of which exhibit promising pharmaceutical properties. This highlights the compound's relevance in medicinal chemistry.

        A: Yes, 1,1-dimethoxypropan-2-one has been identified as a significant component in esterified bio-oil derived from the pyrolysis of rice stalk. [] Its presence was confirmed through a combination of analytical techniques, including Fourier transform infrared spectroscopy (FTIR) and gas chromatography/mass spectroscopy (GC/MS). This finding suggests potential applications for this compound in biofuel production or as a platform chemical derived from renewable sources.

        Disclaimer and Information on In-Vitro Research Products

        Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.